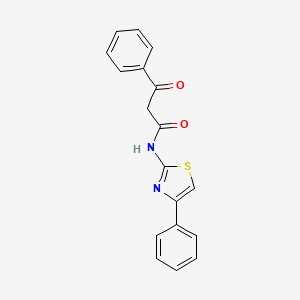
N-1,3-benzodioxol-5-yl-N'-4H-1,2,4-triazol-4-ylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-N'-4H-1,2,4-triazol-4-ylthiourea, commonly known as BDT or benzodioxolylthiourea, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound is a heterocyclic organic compound that contains both nitrogen and sulfur atoms in its structure. BDT is synthesized through a multistep process that involves the reaction between 1,3-benzodioxole and 1,2,4-triazole.
作用機序
The mechanism of action of BDT is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that play a crucial role in cell growth and division. The compound has been shown to induce apoptosis or programmed cell death in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and physiological effects:
BDT has been shown to have a wide range of biochemical and physiological effects. The compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. BDT has also been shown to have potent antifungal and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents.
実験室実験の利点と制限
One of the major advantages of using BDT in laboratory experiments is its potent biological activity. The compound has been shown to exhibit a wide range of biological activities, making it a valuable tool for investigating various cellular processes. However, the use of BDT in laboratory experiments is limited by its toxicity and potential side effects. Careful consideration must be given to the dosage and administration of the compound to ensure its safety and efficacy.
将来の方向性
There are several potential future directions for the use of BDT in scientific research. One area of interest is the development of new anticancer agents based on the structure of BDT. Researchers are also investigating the use of BDT as a diagnostic tool for detecting cancer cells. Additionally, the compound has potential applications in the development of new antimicrobial agents for the treatment of fungal and bacterial infections. Further research is needed to fully explore the potential of BDT in these areas.
Conclusion:
N-1,3-benzodioxol-5-yl-N'-4H-1,2,4-triazol-4-ylthiourea is a heterocyclic organic compound that has gained significant attention in the scientific community due to its diverse range of applications. The compound has been shown to exhibit potent antitumor, antifungal, and antibacterial activities, making it a valuable tool for investigating various cellular processes. Although the use of BDT in laboratory experiments is limited by its toxicity and potential side effects, researchers are exploring the potential of the compound for the development of new anticancer and antimicrobial agents. Further research is needed to fully explore the potential of BDT in these areas.
合成法
The synthesis of BDT involves a multistep process that includes the reaction of 1,3-benzodioxole with 1,2,4-triazole in the presence of a catalyst such as palladium acetate. The reaction is carried out under controlled conditions of temperature and pressure to ensure the formation of the desired product. The resulting compound is purified through various techniques such as column chromatography and recrystallization.
科学的研究の応用
BDT has found extensive applications in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to exhibit potent antitumor, antifungal, and antibacterial activities. BDT has also been investigated for its potential use as a diagnostic tool for detecting cancer cells.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(1,2,4-triazol-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2S/c18-10(14-15-4-11-12-5-15)13-7-1-2-8-9(3-7)17-6-16-8/h1-5H,6H2,(H2,13,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZDOCCXALPETO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-methoxy-4-(propionylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5888869.png)

![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5888875.png)
![6-chloro-4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5888882.png)
![N-[2-(4-morpholinylmethyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5888890.png)
![ethyl 2-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B5888907.png)



